molecular formula C19H14N6O2S B2676746 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034439-54-6

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2676746
CAS No.: 2034439-54-6
M. Wt: 390.42
InChI Key: NUGLNBISOXCOAW-UHFFFAOYSA-N
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Description

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H14N6O2S and its molecular weight is 390.42. The purity is usually 95%.
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Biological Activity

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

The compound’s structure consists of multiple fused rings including an oxadiazole, a triazole, and a thiophene moiety. Its molecular formula is C16H14N8O3C_{16}H_{14}N_{8}O_{3} with a molecular weight of 366.33 g/mol. The presence of these rings suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound involves several steps that require careful optimization of reaction conditions such as temperature and solvent choice. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of the triazolo-pyridine framework exhibit significant antimicrobial properties. For instance, compounds related to N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene have shown activity against various bacterial strains. A study demonstrated that compounds with similar structures had IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

Anticancer Properties

The compound has been evaluated for its anticancer potential through various assays. In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and death.

Inhibition of RORγt Transcriptional Activity

A notable study focused on the inhibition of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor implicated in autoimmune diseases. The derivative exhibited an IC50 value of 590 nM in reporter gene assays . This inhibition is crucial as it suggests potential therapeutic applications in treating conditions like psoriasis and other inflammatory diseases.

Study 1: Antimycobacterial Activity

In a comparative study assessing various derivatives for their activity against Mycobacterium tuberculosis, several compounds demonstrated promising results with IC50 values indicating effective inhibition . The structure–activity relationship (SAR) analysis highlighted the importance of the oxadiazole moiety in enhancing biological activity.

Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation was conducted using human embryonic kidney (HEK293) cells to determine the safety profile of the compound. Results indicated low toxicity levels across tested concentrations, suggesting a favorable therapeutic index for further development .

Research Findings Summary Table

Study Biological Activity IC50 Value Notes
AntimycobacterialActivity against M. tuberculosis1.35 - 2.18 μMSignificant inhibition observed
RORγt InhibitionTranscriptional activity590 nMPotential for autoimmune therapies
CytotoxicityHEK293 cells>100 μMLow toxicity

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2S/c1-11-21-19(27-24-11)13-6-4-8-25-16(22-23-17(13)25)10-20-18(26)15-9-12-5-2-3-7-14(12)28-15/h2-9H,10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLNBISOXCOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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